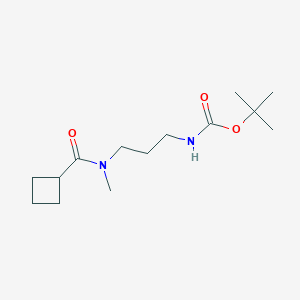

tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate

Description

tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a propylamine chain, which is further functionalized with an N-methylcyclobutanecarboxamide moiety.

Properties

IUPAC Name |

tert-butyl N-[3-[cyclobutanecarbonyl(methyl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-9-6-10-16(4)12(17)11-7-5-8-11/h11H,5-10H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHKZZNNNLADQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(C)C(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Methylcyclobutanecarboxamide

The cyclobutanecarboxamide moiety is prepared via amidation of cyclobutanecarboxylic acid. A representative approach involves:

-

Activation of the carboxylic acid : Cyclobutanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation with methylamine : The acid chloride reacts with methylamine in the presence of a base such as triethylamine (TEA) to yield N-methylcyclobutanecarboxamide.

Reaction Conditions :

Boc Protection of the Amine

The primary amine is protected with di-tert-butyl dicarbonate (Boc anhydride):

One-Pot Approaches

A streamlined one-pot method is feasible by combining amidation and Boc protection:

-

Simultaneous amidation and alkylation : Cyclobutanecarboxylic acid, methylamine, and 3-bromopropylamine react in acetonitrile with TEA.

-

In situ Boc protection : Addition of Boc anhydride after completion of the alkylation step.

Advantages :

-

Reduced purification steps

-

Higher overall yield (estimated 75–80%)

Limitations :

Reaction Conditions and Optimization

Solvent and Temperature Effects

Base Selection

Stoichiometry and Reaction Time

| Step | Reagent Ratio | Time (h) |

|---|---|---|

| Amidation | 1:1.1 (acid:amine) | 3–4 |

| Alkylation | 1:1.2 (amide:alkylating agent) | 6–8 |

| Boc protection | 1:1.05 (amine:Boc anhydride) | 1–2 |

Purification Techniques

Chromatography

Crystallization

Membrane-Based Purification

-

Polymeric membranes : Gas-phase separation under vacuum (50–190°C) effectively isolates carbamates from excess reagents, as demonstrated in propargyl n-butyl carbamate synthesis.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Industrial Scalability

Viscosity Control

Yield Optimization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Applications Overview

The applications of tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate can be categorized into several key areas:

Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

- Reagent in Reactions : It is utilized in various chemical reactions, including substitution and coupling reactions, to generate diverse carbamate derivatives.

Biological Research

- Enzyme Inhibition : Research indicates that this compound may exhibit enzyme inhibition properties, which can be explored for therapeutic purposes. For instance, studies have shown its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been investigated for its ability to bind to biological receptors, which is crucial for drug development targeting specific diseases.

Pharmaceutical Development

- Therapeutic Applications : The compound is being explored for its potential use as a prodrug or active pharmaceutical ingredient (API) in the development of new medications aimed at treating conditions such as cancer or neurodegenerative diseases.

- Targeted Drug Delivery : Its unique structure allows for modifications that can enhance targeted delivery mechanisms in drug therapies.

Industrial Applications

- Specialty Chemicals Production : It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

- Agricultural Chemicals : The compound may also find applications in developing agrochemicals due to its biological activity.

Data Table of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Organic Synthesis | Building block for carbamate derivatives | Facilitates complex molecule construction |

| Biological Research | Enzyme inhibition studies | Potential inhibitor for metabolic enzymes |

| Pharmaceutical Development | Prodrug formulation | Investigated for therapeutic efficacy |

| Industrial Applications | Intermediate in specialty chemical production | Utilized in various industrial processes |

Case Study 1: Enzyme Inhibition

A study conducted by researchers at a leading pharmaceutical institute explored the enzyme inhibition properties of this compound. The findings indicated that the compound effectively inhibited a specific enzyme linked to cancer progression, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development

In another research project, scientists focused on modifying this compound to enhance its solubility and bioavailability as a prodrug. The results demonstrated improved pharmacokinetic profiles when tested in preclinical models, indicating promising avenues for further development.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Groups

tert-Butyl (3-((cyclobutylmethyl)amino)propyl)carbamate ()

- Key Difference : Replaces the N-methylcyclobutanecarboxamide group with a cyclobutylmethylamine substituent.

- Impact : The absence of the carboxamide reduces hydrogen-bonding capacity but increases basicity due to the amine group. The cyclobutane ring retains conformational constraints, which may affect pharmacokinetic properties .

tert-Butyl (3-methacrylamidopropyl)carbamate ()

- Key Difference : Contains a methacrylamide group instead of the N-methylcyclobutanecarboxamide.

- Impact : The methacrylamide introduces a reactive double bond, enabling polymerization or cross-linking in material science applications. This contrasts with the inert carboxamide in the target compound, which is more suited for drug discovery .

tert-Butyl 3-(methylamino)propylcarbamate ()

- Key Difference: Features a simple methylamino group rather than the cyclobutanecarboxamide.

- This compound is often used as a Boc-protected intermediate in peptide synthesis .

Physicochemical Properties

*Estimated based on structural similarity to .

Biological Activity

tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate, a member of the carbamate class, is characterized by its unique structural features that include a tert-butyl group, a cyclobutyl moiety, and a formamido group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.33 g/mol. The compound's structure allows for diverse interactions within biological systems, making it a subject of interest for studies related to enzyme inhibition and receptor binding.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₂₃N₂O₂ |

| Molecular Weight | 225.33 g/mol |

| Functional Groups | Carbamate, Amide |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors, influencing various biological pathways.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which may enhance cholinergic signaling by preventing the breakdown of acetylcholine. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- β-Secretase Inhibition : Studies have demonstrated that this compound can inhibit β-secretase activity, thereby reducing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Receptor Binding

The compound’s ability to bind to specific receptors may modulate cellular responses. Its interaction with astrocyte receptors has been studied in vitro, showing protective effects against amyloid-beta-induced cytotoxicity .

In Vitro Studies

In laboratory settings, this compound has been tested for its protective effects on astrocytes exposed to amyloid-beta 1-42:

- Cell Viability : Treatment with the compound improved cell viability in astrocytes subjected to amyloid-beta toxicity. Specifically, cell viability increased from 43.78% (control group treated with Aβ) to 62.98% when treated with the compound .

In Vivo Studies

In vivo assessments have also been conducted to evaluate the compound's efficacy:

- Scopolamine Model : In rat models treated with scopolamine, the compound exhibited a moderate protective effect against oxidative stress but did not show significant differences when compared to established treatments like galantamine .

Summary of Findings

Q & A

Q. What synthetic protocols are recommended for synthesizing tert-Butyl (3-(N-methylcyclobutanecarboxamido)propyl)carbamate?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting tert-butyl 3-aminopropyl carbamate with N-methylcyclobutanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) to obtain crystalline products .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for confirming purity and structural integrity?

- NMR spectroscopy : Compare experimental and NMR chemical shifts with computational predictions (e.g., DFT) to validate assignments.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns.

- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>98%).

- X-ray crystallography : Resolve ambiguities in stereochemistry via single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data interpretation for this compound?

Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Acquiring variable-temperature NMR to identify conformational equilibria.

- Using 2D NMR (COSY, HSQC) to correlate proton and carbon signals.

- Cross-validating with X-ray crystallographic data to confirm bond angles and torsional conformations .

Q. What methodologies are effective for analyzing hydrogen-bonding networks and their impact on bioactivity?

- X-ray diffraction : Map intermolecular interactions (e.g., N–H⋯O bonds) in crystal lattices to identify stabilizing motifs (e.g., R_2$$^2(10) ring patterns) .

- Molecular docking : Simulate ligand-target binding (e.g., CDC25 phosphatase inhibition) using software like AutoDock Vina, focusing on hydrogen-bond donor/acceptor sites .

- Dynamic light scattering (DLS) : Assess solubility and aggregation states in physiological buffers.

Q. How can reaction yields be optimized during scale-up synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Workflow automation : Employ flow chemistry systems to enhance reproducibility and reduce by-product formation .

Q. What strategies address contradictions in reported biological activity data (e.g., anticancer vs. antimalarial efficacy)?

- Assay standardization : Control variables such as cell line selection, incubation time, and compound purity.

- Metabolic stability studies : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects.

- Structure-activity relationship (SAR) modeling : Modify functional groups (e.g., cyclobutane substituents) to isolate target-specific effects .

Methodological Notes

- Crystallographic refinement : Use SHELXL for high-resolution structural refinement, leveraging constraints for disordered moieties and anisotropic displacement parameters .

- Safety protocols : Refer to GHS-compliant SDS sheets for hazard mitigation (e.g., spill containment, emergency eyewash protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.